molecular formula C13H21NO B13618584 3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropan-1-amine

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13618584
M. Wt: 207.31 g/mol
InChI Key: OJJIENHHTREEKG-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropan-1-amine is a tertiary amine characterized by a 2-methoxy-5-methylphenyl substituent attached to a dimethyl-substituted propane backbone. This structure combines aromatic and aliphatic features, with the methoxy and methyl groups on the phenyl ring influencing electronic properties and lipophilicity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-(2-methoxy-5-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-10-5-6-12(15-4)11(7-10)8-13(2,3)9-14/h5-7H,8-9,14H2,1-4H3

InChI Key

OJJIENHHTREEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps One common method starts with the preparation of the benzene ring substituted with methoxy and methyl groups This can be achieved through electrophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1)
  • Key Differences : Replaces the amine group with a hydroxyl (-OH) and introduces a phenyl substituent on the propane chain.
  • The additional phenyl group enhances molecular weight (C23H33NO vs. C13H21NO for the target compound) and may alter receptor binding profiles, as seen in Tolterodine derivatives used for antimuscarinic activity .
Compound B : 3-(3,3-Dimethylcyclohexyl)-2,2-dimethylpropan-1-amine
  • Key Differences : Substitutes the aromatic phenyl ring with a cyclohexyl group.
  • Such modifications are critical in central nervous system (CNS) drug design .

Substituent Modifications on the Aromatic Ring

Compound C : 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine (CAS: 1539067-46-3)
  • Key Differences : Replaces methoxy and methyl groups with bromo and fluoro substituents.
  • Impact : Halogens introduce strong electron-withdrawing effects, altering the aromatic ring’s electronic profile. This may enhance binding to receptors requiring electron-deficient aromatic interactions (e.g., serotonin receptors). The molecular weight increases to 246.12 g/mol (vs. 207.31 g/mol for the target compound), affecting pharmacokinetics .
Compound D : 3-(2-Methoxy-5-nitrophenyl)-2,2-dimethylpropan-1-amine (Ref: 10-F699436)
  • Key Differences: Incorporates a nitro (-NO2) group at the 5-position instead of methyl.
  • However, nitro groups are metabolically unstable, posing toxicity risks .

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